1-ethyl-3-(1H-indol-3-yl)-1-phenylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-(1H-indol-3-yl)-1-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-20(13-8-4-3-5-9-13)17(21)19-16-12-18-15-11-7-6-10-14(15)16/h3-12,18H,2H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEQDUVAJLIWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)NC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Ethyl 3 1h Indol 3 Yl 1 Phenylurea and Its Structural Analogs
Retrosynthetic Dissection and Identification of Key Synthetic Precursors
A retrosynthetic analysis of 1-ethyl-3-(1H-indol-3-yl)-1-phenylurea identifies three primary building blocks. Disconnection of the C-N bonds of the central urea (B33335) group reveals the key precursors: an indole-containing fragment, an N-ethylaniline moiety, and a carbonyl source. The strategic assembly of these precursors is central to the synthesis of the target molecule and its analogs.
Indole (B1671886) Moiety Synthesis (e.g., Fischer Indole Synthesis, Leimgruber-Batcho, Bischler-Napieralski)
The synthesis of the indole nucleus is a well-established field of organic chemistry, with several named reactions providing versatile routes to this important heterocycle.
The Fischer indole synthesis is a classic and widely used method that produces indoles from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. mdpi.comwikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. mdpi.com The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) being effective. mdpi.comwikipedia.org Multicomponent variations of this reaction have been developed to increase efficiency, allowing for the one-pot synthesis of multiply substituted indoles from nitriles, organometallic reagents, and arylhydrazine salts. nih.govspringernature.com
The Leimgruber-Batcho indole synthesis offers a popular and high-yielding alternative, particularly noted for its mild reaction conditions. wikipedia.orgclockss.org This method begins with an o-nitrotoluene, which is converted to an enamine through reaction with a formamide (B127407) acetal (B89532) like N,N-dimethylformamide dimethyl acetal (DMFDMA). wikipedia.orgresearchgate.net Subsequent reductive cyclization of the intermediate enamine furnishes the indole ring. wikipedia.org A variety of reducing agents can be employed for this step, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.orgclockss.org
The Bischler-Napieralski reaction is primarily used for synthesizing dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides, typically using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide. wikipedia.org While not a direct synthesis of simple indoles, its principles can be applied in the synthesis of complex indole-containing structures. For instance, an "interrupted" Bischler-Napieralski reaction has been ingeniously used to create tetracyclic spiroindolines, which are valuable precursors for various indole alkaloids. nih.govnih.gov
| Synthesis Method | Starting Materials | Key Intermediate | Typical Conditions | Advantages |
|---|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Phenylhydrazone | Brønsted or Lewis acid catalyst | Versatile, wide substrate scope |
| Leimgruber-Batcho Synthesis | o-Nitrotoluene, Formamide acetal | Enamine | Reductive cyclization (e.g., Pd/C, H₂) | High yields, mild conditions |
| Bischler-Napieralski Reaction | β-Arylethylamide | Nitrilium ion or Imine-ester | Dehydrating agent (e.g., POCl₃) | Access to fused ring systems |
Phenylurea Core Synthesis (e.g., condensation reactions)
The formation of the N,N'-disubstituted urea core is a critical step in assembling the target molecule. Condensation reactions are the most common strategies employed.
The reaction between an isocyanate and an amine is the most prevalent method for synthesizing ureas. asianpubs.orgresearchgate.net This can be achieved by reacting 3-aminoindole with an N-ethyl-N-phenyl isocyanate or, conversely, by reacting indole-3-isocyanate with N-ethylaniline. The required isocyanates are typically prepared from the corresponding primary amines using phosgene (B1210022) or a safer equivalent like triphosgene. asianpubs.org
To avoid the use of highly toxic phosgene and isocyanates, several alternative methods have been developed. These include the direct condensation of primary amines with urea under microwave irradiation, often in the presence of a high-boiling solvent like N,N-dimethylacetamide. ijcce.ac.ir Other phosgene-free routes involve the reaction of amines with sources of carbonyl groups such as ethylene (B1197577) carbonate or by leveraging the Hofmann rearrangement of primary amides in the presence of an ammonia source. researchgate.netorganic-chemistry.org
| Method | Reactants | Key Features | Reference Example |
|---|---|---|---|
| Isocyanate-Amine Condensation | R-NCO + R'-NH₂ | Highly efficient, versatile | Synthesis of sorafenib (B1663141) analogs asianpubs.org |
| Oxidative Carbonylation | Amines, CO, Oxidant | Phosgene-free, catalytic | Palladium-catalyzed synthesis nih.govacs.org |
| Reaction with Urea | Amine + Urea | Simple, readily available materials | Microwave-assisted synthesis ijcce.ac.ir |
| From Cyclic Carbonates | Amine + Ethylene Carbonate | Catalytic, mild conditions | CaO-catalyzed reaction researchgate.net |
Ethyl Side Chain Incorporation Methodologies
The synthesis of N-ethylaniline, a key precursor, can be accomplished through several methods focused on the N-alkylation of aniline (B41778).
Direct N-alkylation of aniline with ethylating agents like ethyl halides is a straightforward approach. However, a significant challenge is preventing over-alkylation, which leads to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The use of ionic liquids as solvents has been shown to improve the selectivity for mono-alkylation.
Catalytic methods provide more modern and efficient alternatives. The "borrowing hydrogen" or "hydrogen autotransfer" methodology allows for the N-alkylation of amines using alcohols as the alkylating agents, with water as the only byproduct. nih.govresearchgate.net This transformation is typically catalyzed by transition metal complexes, such as those based on iridium or ruthenium. nih.gov For industrial-scale production, gas-phase alkylation of aniline with ethanol (B145695) over solid acid catalysts like γ-Al₂O₃ at high temperatures is also employed. google.com
Development of Novel Synthetic Routes and Methodological Innovations for Indole-Phenylurea Construction
Recent advancements in synthetic organic chemistry have led to the development of novel strategies that offer increased efficiency and molecular diversity in the construction of complex molecules like indole-phenylureas.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are powerful tools for rapidly building molecular complexity. arkat-usa.org Indole and its derivatives are versatile partners in MCRs. nih.govresearchgate.net For example, an innovative two-step process involving an Ugi MCR followed by an acid-induced cyclization has been developed for the de novo synthesis of the indole core from simple anilines, glyoxal, formic acid, and an isocyanide. rsc.org Such strategies could be adapted to construct the indole-phenylurea scaffold in a highly convergent manner.
Catalytic Strategies (e.g., Palladium-catalyzed reactions)
Palladium catalysis has emerged as a robust tool for the synthesis of ureas, offering a significant improvement over classical methods. The direct palladium-catalyzed oxidative carbonylation of amines allows for the synthesis of both symmetrical and unsymmetrical ureas with high efficiency. nih.govacs.orgacs.org In this process, a mixture of two different amines (such as 3-aminoindole and N-ethylaniline) can be reacted with carbon monoxide in the presence of a palladium catalyst (e.g., PdI₂) and an oxidant to directly form the unsymmetrical urea product. acs.orgacs.org This method avoids the need to pre-form and handle hazardous isocyanates.
Furthermore, palladium catalysis can be applied to the synthesis of the indole precursor itself. The Buchwald modification of the Fischer indole synthesis utilizes a palladium-catalyzed cross-coupling reaction between aryl bromides and hydrazones, expanding the scope of the classical method. wikipedia.org
| Catalyst System | Reactants | Typical Conditions | Product Type |
|---|---|---|---|
| PdI₂ / KI | Primary Amine(s), CO, Air | 90-100 °C, DME solvent, 20 atm | Symmetrical or Trisubstituted Ureas acs.org |
| Pd(II) complexes | Primary and Secondary Amines, CO, Oxidant | Varies with catalyst and substrate | Unsymmetrical Ureas nih.gov |
Optimization of Reaction Conditions for Yield and Selectivity
The successful synthesis of indole-phenylurea derivatives hinges on the careful optimization of several reaction parameters to maximize product yield and ensure high selectivity. Key factors that are typically fine-tuned include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.
Solvent Effects: The polarity and nature of the solvent can significantly influence reaction rates and outcomes. For the formation of unsymmetrical arylureas, solvents such as methanol (B129727) (MeOH), ethanol (EtOH), and ethyl acetate (B1210297) (EtOAc) have been investigated. tandfonline.com In some cases, nearly quantitative production of the desired phenylurea can be achieved in solvents like methanol. tandfonline.com Water has also been explored as a green solvent alternative, with reports indicating that the synthesis of unsymmetrical aryl ureas from in situ generated isocyanate intermediates can proceed smoothly. tandfonline.com The choice of solvent can also facilitate product purification; for instance, in methanol and ethyl acetate, the desired phenylurea product may precipitate, allowing for easy isolation without the need for chromatographic methods. tandfonline.com
Temperature and Reaction Time: Temperature is a critical parameter that can affect both the rate of reaction and the formation of byproducts. For instance, in the formation of urea derivatives from isocyanates, reactions are often initiated at a low temperature (e.g., 0 °C) and then allowed to proceed at room temperature for an extended period, such as 24 hours, to ensure completion. Studies on similar syntheses have shown that at room temperature, the reaction may proceed gradually, requiring a longer time to achieve a high yield. nih.gov In some optimized procedures, reflux conditions are employed to drive the reaction to completion, particularly in less reactive systems. nih.gov Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times, sometimes from hours to minutes, while potentially improving yields. nih.gov
Catalysts and Reagents: The choice of catalyst and reagents is crucial for directing the reaction towards the desired product. In syntheses involving the formation of a urea bond, coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt) can be used under anhydrous conditions. For reactions involving isocyanates, which can be generated in situ from precursors like 3-substituted dioxazolones, a base is often required. tandfonline.com Alkaline salts such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) have been shown to be effective. tandfonline.comnih.gov Palladium catalysts are frequently employed in cross-coupling reactions to form C-N bonds, which can be a key step in synthesizing the N-arylated indole precursors. researchgate.netrsc.org
Stoichiometry and pH Control: The molar ratio of the reactants must be carefully controlled to maximize the formation of the desired unsymmetrical urea and minimize the formation of symmetrical byproducts. A slight excess of the amine or isocyanate component may be used to ensure the complete conversion of the limiting reagent. Maintaining the pH of the reaction mixture, typically in the neutral to slightly basic range, is also important to prevent side reactions.
The following table summarizes the optimization of various reaction conditions for the synthesis of related indole and phenylurea compounds, which can be extrapolated for the synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome/Yield | Reference |
| Solvent | Methanol | Ethyl Acetate | Water | High yields, product precipitation | tandfonline.com |
| Catalyst | K₂CO₃ | NaOAc | Pd(PPh₃)₂Cl₂ | Quantitative to moderate yields | tandfonline.comnih.gov |
| Temperature | 0 °C to 25 °C | 60 °C | Reflux | Controlled reaction vs. faster rate | tandfonline.comnih.gov |
| Reaction Time | 24 hours | 2 hours | 40 minutes (Microwave) | Completion of reaction | nih.govnih.gov |
Application of Green Chemistry Principles in Indole-Phenylurea Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceutically relevant molecules like indole-phenylurea derivatives to reduce the environmental impact of chemical processes. researchgate.net This involves the use of environmentally benign solvents, catalysts, and energy sources, as well as the design of more efficient, atom-economical reactions. researchgate.net
Green Solvents: A major focus of green chemistry is the replacement of hazardous organic solvents with safer alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. The synthesis of indole derivatives has been successfully carried out in aqueous media, sometimes facilitated by surfactants like sodium dodecyl sulfate (B86663) (SDS) or the use of ultrasound irradiation. nih.govscielo.br Ethanol is another environmentally benign solvent that has been used effectively in the synthesis of N-arylindoles, particularly in microwave-promoted reactions. nih.gov
Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Nanocatalysts, such as nickel oxide (NiO), have been employed for the green synthesis of substituted indoles. researchgate.net These catalysts often offer high activity, selectivity, and can be easily recovered and reused, reducing waste. researchgate.net SO₃H-functionalized ionic liquids have also been developed as green catalysts for the Fischer indole synthesis in water, allowing for easy separation of the product and recycling of the catalyst. rsc.org
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, a principle known as atom economy. Multicomponent reactions, such as the aza-Friedel-Crafts reaction used to synthesize 3-indolylglycines in a water/surfactant system, are inherently more atom-economical than multi-step syntheses. scielo.br
The table below highlights various green chemistry approaches applicable to the synthesis of indole-phenylurea compounds.
| Green Chemistry Principle | Application in Indole/Phenylurea Synthesis | Advantages | Reference |
| Use of Green Solvents | Water, Ethanol | Reduced toxicity and environmental impact | tandfonline.comnih.govscielo.brrsc.org |
| Catalysis | NiO nanocatalysts, functionalized ionic liquids, Cu₂O | High efficiency, recyclability, reduced waste | nih.govresearchgate.netrsc.org |
| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times, lower energy consumption | nih.gov |
| Process Intensification | One-pot, multicomponent reactions | Reduced solvent use, fewer purification steps, higher efficiency | nih.govscielo.br |
Advanced Characterization and Analytical Techniques in Research on 1 Ethyl 3 1h Indol 3 Yl 1 Phenylurea
Spectroscopic Analysis for Structural Elucidation
Spectroscopy is the primary tool for determining the molecular architecture of a compound. By probing how the molecule interacts with electromagnetic radiation, researchers can map its atomic connectivity and identify its functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In the ¹H NMR spectrum of 1-ethyl-3-(1H-indol-3-yl)-1-phenylurea, distinct signals corresponding to each unique proton environment are expected. The indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift (δ 10-12 ppm). The urea (B33335) N-H proton would also be observed in a similar region. Aromatic protons of the indole and phenyl rings would resonate in the range of δ 7-8 ppm. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, indicative of their coupling. rsc.org
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl (C=O) carbon of the urea group is particularly characteristic, appearing significantly downfield (δ ~158 ppm). Carbons within the aromatic indole and phenyl rings would produce a cluster of signals in the δ 110-140 ppm region. The carbons of the ethyl group would appear in the upfield region of the spectrum. rsc.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY identifies proton-proton couplings (e.g., between the -CH₂- and -CH₃ of the ethyl group), while HSQC correlates directly bonded proton and carbon atoms.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Indole N-H | ~10.0 - 12.0 | Broad Singlet |
| ¹H | Urea N-H | ~8.0 - 9.0 | Singlet |
| ¹H | Aromatic C-H (Indole, Phenyl) | ~7.0 - 8.0 | Multiplet |
| ¹H | Ethyl -CH₂ | ~3.5 - 4.5 | Quartet |
| ¹H | Ethyl -CH₃ | ~1.2 - 1.5 | Triplet |
| ¹³C | Urea C=O | ~155 - 160 | - |
| ¹³C | Aromatic C (Indole, Phenyl) | ~110 - 140 | - |
| ¹³C | Ethyl -CH₂ | ~40 - 50 | - |
| ¹³C | Ethyl -CH₃ | ~14 - 18 | - |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the urea group is expected around 1650-1700 cm⁻¹. The N-H stretching vibrations of the indole and urea groups would appear as broad bands in the region of 3200-3400 cm⁻¹. nih.gov Aromatic C-H stretching can be observed just above 3000 cm⁻¹, while C-N stretching vibrations typically appear in the 1200-1350 cm⁻¹ range. nih.govnist.gov
Table 2: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Indole, Urea | 3200 - 3400 |
| Aromatic C-H Stretch | Indole, Phenyl | 3000 - 3100 |
| Aliphatic C-H Stretch | Ethyl | 2850 - 2960 |
| C=O Stretch | Urea | 1650 - 1700 |
| Aromatic C=C Stretch | Indole, Phenyl | 1450 - 1600 |
| C-N Stretch | Urea, Amine | 1200 - 1350 |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. nih.govchemrxiv.org
For this compound, the molecular formula is C₁₉H₁₉N₃O. HRMS would be used to confirm this by matching the experimentally measured exact mass with the calculated value. nih.gov The mass spectrum would show a prominent peak for the molecular ion [M+H]⁺. Analysis of the fragmentation pattern in an MS/MS experiment would reveal characteristic losses corresponding to different parts of the molecule, such as the phenyl or ethyl groups, providing further structural confirmation. nih.gov
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O |
| Molecular Weight | 305.38 g/mol |
| Calculated Exact Mass [M+H]⁺ | 306.1601 Da |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating the target compound from reaction byproducts and for assessing its final purity.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. For phenylurea derivatives, reversed-phase HPLC is commonly employed. nih.gov In this method, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase, typically a mixture of acetonitrile (B52724) and water, often with additives like formic acid. chemrxiv.orgnih.govnih.gov The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks detected, typically by a diode-array detector (DAD) or UV-Vis detector set at a wavelength where the compound strongly absorbs light. nih.gov
Table 4: Typical HPLC Parameters for Analysis of Phenylurea Compounds
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile / Water gradient |
| Detector | Diode Array Detector (DAD) |
| Monitoring Wavelength | ~245 nm |
| Flow Rate | 0.5 - 1.0 mL/min |
Gas Chromatography (GC) is a powerful separation technique used for volatile and thermally stable compounds. However, many phenylurea compounds exhibit thermal lability, meaning they can decompose at the high temperatures required for GC analysis. researchgate.net This can make direct GC analysis of this compound challenging. If the compound is sufficiently stable, GC coupled with a mass spectrometer (GC-MS) can provide separation and structural identification simultaneously. In cases of thermal instability, derivatization to a more volatile and stable analogue may be necessary before analysis. researchgate.net
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the qualitative monitoring of reactions, identification of compounds, and determination of purity. In the context of the synthesis and analysis of this compound, TLC is an indispensable tool.
The separation on a TLC plate is based on the principle of differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase. For a moderately polar compound like this compound, a silica (B1680970) gel plate (SiO₂) is a common choice for the stationary phase due to its polar nature. The selection of an appropriate mobile phase (eluent) is critical to achieve optimal separation. The polarity of the eluent is adjusted to control the movement of the compound up the plate; a more polar eluent will result in a higher Retention Factor (Rf) value.
A systematic approach to developing a TLC method for this compound would involve screening various solvent systems of differing polarities. Common solvent systems for indole and urea derivatives include mixtures of a non-polar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727). The Rf value, a key parameter in TLC, is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. An ideal Rf value is typically between 0.3 and 0.7 to ensure good separation and accurate determination.
Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) due to the aromatic nature of the indole and phenyl rings which allows for UV absorbance. Additionally, staining with a chemical reagent such as potassium permanganate (B83412) or vanillin (B372448) can be used for visualization, which can be particularly useful if the compound does not have a strong UV chromophore or for detecting impurities that might not be UV-active.
Hypothetical TLC Data for this compound
Disclaimer: The following data is illustrative and based on typical results for similar compounds, as specific experimental data for this compound is not publicly available.
| Stationary Phase | Mobile Phase (v/v) | Rf Value | Detection Method |
| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (7:3) | 0.35 | UV (254 nm) |
| Silica Gel 60 F₂₅₄ | Toluene:Acetone (8:2) | 0.42 | UV (254 nm) |
| Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol (9.5:0.5) | 0.55 | UV (254 nm) |
| Aluminum Oxide | Ethyl Acetate:Methanol (9:1) | 0.68 | Iodine Vapor |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is the gold standard for determining the molecular structure of a solid-state compound, offering unambiguous proof of its constitution, conformation, and packing in the crystal lattice.
To perform an X-ray crystallographic analysis of this compound, a single crystal of high quality is required. This is often the most challenging step and typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.
Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected by a detector. The analysis of the positions and intensities of the diffracted beams allows for the calculation of the electron density map of the crystal, from which the atomic positions can be determined.
The resulting structural data provides a wealth of information, including bond lengths, bond angles, and torsion angles, which can confirm the connectivity of the atoms as predicted by other spectroscopic methods. Furthermore, the analysis of the crystal packing reveals intermolecular interactions such as hydrogen bonding, π-stacking, and van der Waals forces, which are crucial for understanding the solid-state properties of the compound. For this compound, hydrogen bonding is expected between the urea N-H groups and the carbonyl oxygen, as well as potentially involving the indole N-H.
Hypothetical Crystallographic Data for this compound
Disclaimer: The following data is for illustrative purposes and represents plausible crystallographic parameters for a compound of this nature, as experimentally determined data for this compound is not publicly available.
| Parameter | Value |
| Chemical Formula | C₁₉H₁₉N₃O |
| Formula Weight | 317.38 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 11.234(5) |
| α (°) | 90 |
| β (°) | 105.67(2) |
| γ (°) | 90 |
| Volume (ų) | 1692.1(12) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.245 |
| R-factor (%) | 4.5 |
Structure Activity Relationship Sar Studies of 1 Ethyl 3 1h Indol 3 Yl 1 Phenylurea Derivatives
Elucidation of Essential Pharmacophoric Elements within the Indole-Phenylurea Scaffold
The indole-phenylurea scaffold is characterized by several key pharmacophoric features that are essential for molecular recognition and biological activity. A pharmacophore represents the crucial three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this scaffold, the primary elements include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic/aromatic regions.
The core components contributing to the pharmacophore are:
The Indole (B1671886) Moiety: This bicyclic aromatic system is a privileged scaffold in drug discovery. nih.gov It typically serves as a hydrophobic region that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues in a target's binding pocket. nih.gov Furthermore, the N-H group of the indole ring can act as a crucial hydrogen bond donor, enhancing binding affinity. nih.gov
The Phenyl Ring: Similar to the indole moiety, the phenyl ring provides a hydrophobic surface for interactions with nonpolar regions of the target protein. Its substitution pattern can be modified to fine-tune electronic properties and steric bulk, thereby influencing binding affinity and selectivity.
A general pharmacophore model for this class of compounds can be visualized as having two aromatic/hydrophobic sites connected by a hydrogen-bonding bridge, as depicted in the table below.
| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interactions |
| Hydrogen Bond Donor | Indole N-H, Urea (B33335) N-H | Interaction with acceptor groups (e.g., carbonyl oxygen) on the target protein. |
| Hydrogen Bond Acceptor | Urea C=O | Interaction with donor groups (e.g., amide N-H) on the target protein. |
| Aromatic/Hydrophobic Region 1 | Indole Ring | π-π stacking, hydrophobic interactions. |
| Aromatic/Hydrophobic Region 2 | Phenyl Ring | π-π stacking, hydrophobic interactions. |
This interactive table summarizes the key pharmacophoric elements of the indole-phenylurea scaffold.
Impact of Indole Ring Modifications on Molecular Interactions and Biological Activity
The indole ring is a versatile component that offers multiple positions for modification, allowing for a detailed exploration of the SAR. mdpi.com Alterations to this moiety can significantly impact binding affinity, selectivity, and metabolic stability.
Modifications at the N1, C2, and C3 positions of the indole ring have been shown to play a pivotal role in modulating biological activity.
N1 Position: The indole N-H is often a key hydrogen bond donor. nih.gov Alkylation or acylation at this position can probe the necessity of this hydrogen bond for activity. For instance, in a series of N-1 and C-3 substituted indole Schiff bases, replacing the N-H with a benzoyl group led to a highly potent and selective COX-2 inhibitor, suggesting the N-H was not essential for that specific target and that the benzoyl group could access a beneficial hydrophobic pocket. nih.gov
C2 Position: The C2 position is often unsubstituted in many active derivatives. However, introducing small substituents can influence the electronic properties of the indole ring and create steric interactions that may either enhance or diminish activity depending on the topology of the target's binding site. Studies on C2, C3-disubstituted indoles have shown them to be highly bioactive motifs. researchgate.net The presence of a substituent at C2 can also promote certain chemical reactions, such as oxidative coupling, by stabilizing radical intermediates. nih.gov
C3 Position: The linkage to the urea moiety at the C3 position is a defining feature of this scaffold. The reactivity of the C3 position is generally high towards electrophiles. nih.gov While this position is occupied by the urea linker, modifications to the indole ring at other positions can indirectly influence the properties of the C3 connection.
The following table summarizes the general effects of substitutions at these positions.
| Position of Substitution | Type of Substituent | General Impact on Activity | Rationale |
| N1 | Small Alkyl (e.g., Methyl) | Variable | May disrupt H-bonding but increase lipophilicity. |
| N1 | Bulky/Aromatic (e.g., Benzoyl) | Potentially Favorable | Can access additional hydrophobic pockets in the target. nih.gov |
| C2 | Small Alkyl (e.g., Methyl) | Often Reduces Activity | Can introduce steric hindrance, preventing optimal binding. mdpi.com |
| C2 | Electron-withdrawing group | Variable | Alters the electron density of the indole ring, affecting interactions. |
| C3 | Urea Linker | Essential for Scaffold | The primary point of connection; its orientation is critical. |
This interactive table outlines the typical consequences of modifying the indole ring at key positions.
To improve properties such as solubility, metabolic stability, or patentability, researchers often explore replacing the indole ring with bioisosteres or by incorporating it into larger fused systems. Bioisosterism is a strategy in medicinal chemistry for the rational design of new drugs by replacing a functional group with another that has similar physicochemical properties. acs.org
Common bioisosteric replacements for the indole moiety include:
Indazole: This isomer of indole, where the pyrrole (B145914) nitrogen is moved to the adjacent position, has been successfully used as an indole bioisostere. acs.org It maintains the aromatic character and hydrogen bonding capabilities but alters the vector and electronic distribution of the hydrogen bond donor.
Azaindoles: Replacing one of the carbon atoms in the benzene (B151609) portion of the indole with a nitrogen atom creates an azaindole. This modification can introduce an additional hydrogen bond acceptor site, potentially improving solubility and forming new interactions with the target.
The development of a potent PI3Kδ inhibitor involved the successful bioisosteric replacement of an indole scaffold, highlighting the utility of this approach. researchgate.netnih.gov Fusing additional rings to the indole core can also extend the molecule's π-system, which can enhance binding through increased surface area for hydrophobic and aromatic interactions. For example, extending the π-system of phenylurea indole derivatives was shown to enhance their inhibitory activities on the ABCG2 transporter. nih.govbohrium.com
Influence of Phenyl Ring Substitutions on Ligand-Target Binding
The phenyl ring is another critical component for SAR modulation. The nature, position, and number of substituents on this ring can dramatically affect the compound's binding affinity and selectivity.
Substituents on the phenyl ring primarily exert their influence through:
Electronic Effects: Electron-withdrawing groups (EWGs) like halogens (F, Cl) or trifluoromethyl (CF₃) and electron-donating groups (EDGs) like methyl (CH₃) or methoxy (B1213986) (OCH₃) alter the electron density of the ring. This can influence cation-π interactions or the acidity of the urea N-H protons, thereby affecting hydrogen bond strength.
Steric Effects: The size and position of substituents dictate how the ligand fits into the binding pocket. Bulky groups may cause steric clashes, reducing affinity, while appropriately sized groups can occupy specific sub-pockets, enhancing binding. For example, introducing substituents at the ortho position of the N-aryl group can disrupt the planarity of the urea moiety. nih.gov
SAR studies on various diaryl urea derivatives have consistently shown that lipophilic, electron-withdrawing groups on the phenyl rings often enhance biological activity. nih.gov A study on indol-3-yl-N-phenylcarbamic amides suggested that the meta- and para-positions of the benzene ring could be beneficially modified with halides or alkyl substituents. nih.gov
| Position | Substituent Type | Example | General Effect on Activity |
| para | Electron-withdrawing | -Cl, -CF₃ | Often increases potency. nih.gov |
| para | Electron-donating | -CH₃, -OCH₃ | Variable, often less potent than EWGs. |
| meta | Halogen | -F, -Cl | Can be favorable, occupying specific pockets. nih.gov |
| ortho | Any | -CH₃, -Cl | Often decreases potency due to steric hindrance and conformational changes. nih.gov |
This interactive table summarizes the influence of phenyl ring substitution patterns on biological activity.
Role of the Ethyl Group in Molecular Recognition and Conformational Preferences
The N-ethyl group attached to the urea linker, while seemingly a minor component, plays a significant role in the molecule's interaction with its target. ontosight.ai An ethyl group is an alkyl substituent with the formula −CH₂CH₃. wikipedia.org
The key contributions of the ethyl group include:
Hydrophobicity: The ethyl group adds to the lipophilicity of the molecule, potentially allowing it to better occupy a hydrophobic pocket within the target's binding site. Over 60% of approved drugs contain an ethyl group, highlighting its importance in modulating properties like bioavailability. ontosight.ai
Steric Influence: The ethyl group is larger than a methyl group or a hydrogen atom, and its presence can create specific steric interactions that favor a particular binding orientation. It can help to position the adjacent phenyl ring optimally for its interactions.
Conformational Restriction: The presence of the ethyl group on the nitrogen atom can influence the rotational freedom around the N-C bond of the urea linker. In unsymmetrical ethylated compounds, the methylene (B1212753) protons of the ethyl group are diastereotopic, indicating a chiral environment that can lead to stereoselective interactions. wikipedia.org This can lock the molecule into a more bioactive conformation, reducing the entropic penalty upon binding.
Replacing the ethyl group with other alkyl groups (e.g., methyl, propyl) or removing it entirely (N-H) serves as a critical test in SAR studies to determine the optimal size and lipophilicity for the substituent at this position.
Conformational Flexibility of the Urea Linker and its Contribution to SAR
The urea linker is not merely a spacer; its conformational properties are integral to the SAR of 1-ethyl-3-(1H-indol-3-yl)-1-phenylurea derivatives. The urea functionality exhibits a degree of conformational restriction due to the delocalization of nitrogen lone-pair electrons into the adjacent carbonyl group. nih.gov
Key aspects of the urea linker's role include:
Defined Geometry: N,N'-disubstituted ureas generally adopt a trans,trans conformation in solution and in the solid state. However, further substitution on the nitrogen atoms, such as the ethyl and phenyl groups in the parent compound, can shift this preference. nih.gov The specific torsional angles of the linker are crucial for holding the indole and phenyl moieties at the correct distance and orientation to simultaneously engage with their respective binding sites on the target protein.
Hydrogen Bonding Vector: The geometry of the urea group dictates the directionality of the hydrogen bonds it forms. A planar, rigid conformation ensures that the hydrogen bond donors and acceptor are presented to the target in a pre-organized manner, which is energetically favorable for binding.
Stereochemical Aspects in Ligand-Target Recognition and Activity
Stereochemistry, the three-dimensional arrangement of atoms and molecules, plays a pivotal role in the interaction between a drug molecule (ligand) and its biological target, such as a receptor or an enzyme. For chiral molecules, which are non-superimposable on their mirror images (enantiomers), the spatial orientation of functional groups can dramatically influence binding affinity and efficacy.
At present, specific studies detailing the stereochemical aspects of this compound derivatives are not extensively available in publicly accessible scientific literature. The synthesis and differential biological evaluation of individual enantiomers of this specific compound have not been reported. However, the principles of stereochemistry in drug action are well-established, and it is highly probable that if a chiral center exists within derivatives of this compound, the different stereoisomers would exhibit varied biological activities.
For a hypothetical chiral derivative of this compound, the differential activity between its enantiomers would likely be attributed to the specific interactions with its biological target. Biological targets, being chiral themselves (composed of L-amino acids and D-sugars), often exhibit stereoselectivity in binding. One enantiomer (the eutomer) may fit perfectly into the binding site, forming multiple, optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds), leading to a potent biological response. In contrast, its mirror image (the distomer) may bind with a lower affinity or not at all, due to steric hindrance or a suboptimal arrangement of its interacting groups, resulting in weaker or no activity.
While data for the specific compound is lacking, research on other indole and urea-based compounds has demonstrated the critical nature of stereochemistry. For instance, studies on various chiral indole derivatives have shown that enantiomers can possess not only different potencies but also entirely different pharmacological profiles.
Future research into the stereochemical aspects of this compound derivatives would be a valuable endeavor. Such studies would involve the stereoselective synthesis or chiral resolution of enantiomers, followed by their individual in vitro and in vivo evaluation. The data from such research would be instrumental in constructing a more complete SAR profile and could lead to the development of more potent and selective therapeutic agents.
Computational Chemistry and Molecular Modeling of Indole Phenylurea Compounds
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For indole-phenylurea derivatives, DFT studies are crucial for understanding their intrinsic reactivity, stability, and spectroscopic properties. researchgate.net Calculations typically focus on optimizing the molecular geometry to find the most stable conformation and then computing various electronic descriptors.
Key aspects analyzed through DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution within a molecule. tandfonline.com These maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for understanding non-covalent interactions, such as hydrogen bonding with biological targets. tandfonline.com
DFT studies on related indole (B1671886) and phenylurea structures have confirmed that the indole ring system and the urea (B33335) linker are key sites for molecular interactions. nih.govresearchgate.net For instance, the NH groups of both the indole and urea moieties are primary sites for hydrogen bond donation, a critical interaction in many biological systems.
| DFT Parameter | Typical Finding for Indole-Phenylurea Structures | Significance |
| HOMO Energy | Localized primarily on the electron-rich indole ring system. | Indicates the indole moiety is the likely site of electrophilic attack and key for certain binding interactions. |
| LUMO Energy | Often distributed across the phenylurea portion of the molecule. | Represents the region susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Generally large, indicating good kinetic stability. | A stable molecule is less likely to undergo unwanted reactions before reaching its biological target. |
| MEP Analysis | Negative potential (red/yellow) around the urea oxygen and indole nitrogen; positive potential (blue) around NH protons. | Predicts sites for hydrogen bonding (acceptors and donors) and other electrostatic interactions with receptors. tandfonline.com |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions with the surrounding environment, such as water.
For indole-phenylurea compounds, MD simulations are used to:
Explore Conformational Space: The urea linker and the bonds connecting the aryl rings allow for significant rotational freedom. MD simulations help identify the most populated and energetically favorable conformations of the molecule in a solution, which is often the biologically relevant conformation.
Analyze Ligand-Protein Stability: When an indole-phenylurea derivative is docked into a protein's active site, MD simulations can assess the stability of the resulting complex. sci-hub.runih.gov By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over time, researchers can determine if the predicted binding pose is stable. researchgate.net
Investigate Solvent Effects: The behavior and conformation of a molecule can be significantly influenced by the solvent. MD simulations explicitly model solvent molecules (typically water), allowing for a realistic assessment of how solvation affects the ligand's structure and its interaction with a target protein.
Simulations of related indole derivatives have shown that specific hydrogen bonds formed between the ligand and the protein are often stabilized by a network of water molecules at the binding interface. researchgate.net
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is fundamental in drug discovery for predicting the binding mode and affinity of compounds like 1-ethyl-3-(1H-indol-3-yl)-1-phenylurea to a specific biological target.
The process involves:
Preparation of Receptor and Ligand: The 3D structures of the protein target and the ligand are prepared, which includes adding hydrogen atoms and assigning charges.
Conformational Sampling: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the protein's binding site.
Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode.
Docking studies on various indole-phenylurea derivatives have revealed common interaction patterns. For example, in studies targeting protein kinases, the urea moiety frequently forms crucial hydrogen bonds with backbone atoms in the hinge region of the kinase. nih.govsci-hub.ru The indole and phenyl rings typically engage in hydrophobic and π-stacking interactions with nonpolar residues in the active site. nih.gov
| Protein Target (Example) | Key Interacting Residues | Types of Interactions Observed | Reference Compound Class |
| Pim-1 Kinase | Glu121, Leu44, Lys67 | Hydrogen bonding, π-cationic interactions | Indole Derivatives sci-hub.runih.gov |
| c-MET/VEGFR-2 | Tyr1230, Met1211, Asp1164 | Hydrogen bonding, π-sulfur interaction, π-anion interaction | Diphenylurea Pyridines nih.gov |
| ABCG2 Transporter | Not specified | High-affinity binding in drug-binding site | Phenylurea Indoles nih.gov |
| Cyclin-Dependent Kinase 4 (CDK4) | Not specified | Interaction with active site residues | Indolylethyl-methoxyphenylurea researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov For a class of compounds like indole-phenylureas, a QSAR model can predict the activity of newly designed analogs without the need for immediate synthesis and testing. eurjchem.com
The development of a QSAR model involves several steps:
Data Set Collection: A series of structurally related indole-phenylurea compounds with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation linking the descriptors to the biological activity. researchgate.net
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation, q²) and external validation (using a test set of compounds not included in model training, r²_pred). nih.govmdpi.com
A robust QSAR model can provide valuable insights into which structural features are most important for activity. For example, a model might reveal that increasing the hydrophobicity of the phenyl ring or adding a hydrogen bond donor at a specific position on the indole ring enhances biological potency. sci-hub.runih.gov
In Silico Prediction of Molecular Properties Relevant to Biological Interactions and Permeation
Beyond predicting activity at a specific target, computational methods are widely used to predict the pharmacokinetic properties of molecules, often categorized under ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov These in silico predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties. windows.netmdpi.comresearchgate.net
For compounds like this compound, key predicted properties include:
Lipophilicity (logP): The octanol-water partition coefficient is a measure of a molecule's hydrophobicity, which affects its absorption, membrane permeation, and solubility.
Aqueous Solubility (logS): Adequate solubility is crucial for a compound to be absorbed and distributed throughout the body.
Molecular Weight (MW): A key parameter in drug-likeness rules.
Topological Polar Surface Area (TPSA): TPSA is correlated with passive molecular transport through membranes and is a good predictor of oral bioavailability.
Drug-Likeness Rules: Compliance with guidelines like Lipinski's Rule of Five or Veber's rules helps to assess the potential for a compound to be an orally active drug. mdpi.comjapsonline.com
| Property | Predicted Value (Representative) | Significance |
| Molecular Weight | < 500 g/mol | Adheres to Lipinski's Rule of Five. japsonline.com |
| logP | 2.0 - 5.0 | Optimal range for membrane permeability and bioavailability. |
| Hydrogen Bond Donors | ≤ 5 | Adheres to Lipinski's Rule of Five. |
| Hydrogen Bond Acceptors | ≤ 10 | Adheres to Lipinski's Rule of Five. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Associated with good oral bioavailability. windows.net |
| Number of Rotatable Bonds | < 10 | Correlates with better oral bioavailability. |
These computational predictions allow for the early-stage filtering of compounds that are likely to fail later in development due to poor pharmacokinetic properties, thereby saving significant time and resources. nih.gov
Mechanistic Investigations of Biological Activities of Indole Phenylurea Derivatives
Modulatory Effects on Enzyme Systems
The unique structural combination of an indole (B1671886) nucleus and a phenylurea moiety suggests that compounds like 1-ethyl-3-(1H-indol-3-yl)-1-phenylurea may interact with various enzyme systems. Research into structurally similar molecules has revealed significant modulatory effects, particularly in the realms of cancer immunotherapy and signal transduction.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in tryptophan metabolism and a significant target in cancer immunotherapy. mdpi.com The overexpression of IDO1 in the tumor microenvironment is associated with suppressed immune responses. mdpi.com Phenylurea derivatives have been investigated as potential IDO1 inhibitors. mdpi.com For instance, a series of phenyl urea (B33335) derivatives demonstrated potent IDO1 inhibition, with some compounds exhibiting IC50 values in the sub-micromolar range. mdpi.comresearchgate.net
In one study, novel compounds featuring N,N-diphenylurea and triazole structures were synthesized and evaluated for their IDO1 inhibitory activity. nih.gov One of the lead compounds from this series, compound 3g, displayed an IC50 value of 1.73 ± 0.97 μM. nih.gov Molecular docking studies suggested that these compounds bind within the active site of the IDO1 enzyme. nih.gov Another study focusing on N,N'-diphenylurea derivatives linked with 1,2,3-triazole also identified compounds with promising IDO1 inhibitory activity. scilit.comyuntsg.com These findings suggest that the phenylurea scaffold is a viable starting point for the design of novel IDO1 inhibitors.
Table 1: IDO1 Inhibitory Activity of Selected Phenylurea Derivatives
| Compound | Structure | IDO1 IC50 (μM) |
|---|---|---|
| i12 | Phenylurea derivative | 0.1 - 0.6 mdpi.com |
| i23 | Phenylurea derivative | 0.1 - 0.6 mdpi.com |
| i24 | Phenylurea derivative | 0.1 - 0.6 mdpi.com |
| 3g | N,N-diphenylurea with triazole | 1.73 ± 0.97 nih.gov |
| 3c | N,N'-diphenylurea with 1,2,3-triazole | 0.07 yuntsg.com |
Protein Kinase Inhibition
The urea linkage is a recognized pharmacophore in the design of protein kinase inhibitors. mdpi.com Diarylurea derivatives, in particular, have been a focus of research in this area. mdpi.com For example, Sorafenib (B1663141), a well-known anticancer agent, features a biphenylurea core and is a potent inhibitor of several kinases, including VEGFR-2, c-Kit, PDGFRβ, and Raf kinases. nih.gov
Research into novel N,N′-diarylurea derivatives has identified potent inhibitors of p38α mitogen-activated protein kinase (MAPK). mdpi.com One compound in a studied series demonstrated an IC50 value of 0.47 nM against the p38α enzyme. mdpi.com Furthermore, indole-based compounds have also shown promise as kinase inhibitors. nih.gov New N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles have exhibited significant antiproliferative effects, with some derivatives showing greater activity than the established kinase inhibitors gefitinib (B1684475) and sorafenib. nih.gov The combination of the indole and phenylurea moieties in this compound suggests a potential for interaction with various protein kinases.
Table 2: Kinase Inhibitory Activity of Selected Urea and Indole Derivatives
| Compound | Target Kinase(s) | IC50 |
|---|---|---|
| Sorafenib | VEGFR-2, c-Kit, PDGFRβ, Raf | Not Specified nih.gov |
| Compound 25a | p38α MAPK | 0.47 nM mdpi.com |
| Indole derivative 2b | Not specified | Sub-micromolar nih.gov |
Receptor Ligand Binding and Allosteric Modulation Studies
The indole-phenylurea scaffold also presents possibilities for interaction with various cell surface receptors, either as direct ligands or as allosteric modulators that can fine-tune receptor activity.
Cannabinoid Receptor 1 (CB1) Allosteric Modulation
The cannabinoid receptor 1 (CB1) is a G-protein-coupled receptor that is highly expressed in the central nervous system. nih.gov Allosteric modulators of the CB1 receptor offer a potential therapeutic advantage over orthosteric ligands by providing a more nuanced control of receptor signaling. nih.gov Both indole derivatives and urea-based compounds have been identified as allosteric modulators of the CB1 receptor. nih.govresearchgate.net
Diarylureas, in particular, have been the subject of structure-activity relationship studies for their allosteric modulation of the CB1 receptor. nih.govacs.org These compounds have been shown to enhance the binding of orthosteric agonists while acting as negative allosteric modulators in functional assays. nih.gov Similarly, indole-2-carboxamides have been identified as a promising scaffold for the development of CB1 receptor allosteric modulators. researchgate.net The structural features of this compound, combining both an indole and a diaryl-like urea structure, suggest its potential to act as an allosteric modulator of the CB1 receptor.
Table 4: CB1 Receptor Allosteric Modulatory Activity of a Diarylurea Derivative
| Compound | Assay | EC50 / IC50 |
|---|---|---|
| PSNCBAM-1 (4) | [3H]CP55,940 binding enhancement | 167 nM (EC50) nih.govacs.org |
| PSNCBAM-1 (4) | Calcium mobilization inhibition | Not Specified acs.org |
Neuropeptide Y5 Receptor Antagonism
The neuropeptide Y5 (NPY5) receptor is implicated in the regulation of food intake and is considered a target for the development of anti-obesity drugs. nih.govnih.gov Phenylurea derivatives have been identified as potent antagonists of the NPY5 receptor. nih.gov
A study on trisubstituted phenyl urea derivatives led to the optimization of a lead compound, resulting in analogues with IC50 values of less than 0.1 nM at the NPY5 receptor. nih.gov These compounds were confirmed to act as antagonists in a cellular assay measuring cyclic AMP accumulation. nih.gov This indicates that the phenylurea scaffold is a key structural feature for achieving high-affinity antagonism of the NPY5 receptor. The presence of a substituted phenylurea moiety in this compound suggests that it could potentially exhibit antagonist activity at the NPY5 receptor.
Table 5: NPY5 Receptor Antagonist Activity of Selected Phenylurea Derivatives
| Compound | NPY5 Receptor IC50 (nM) |
|---|---|
| 40f | < 0.1 nih.gov |
| 44a | < 0.1 nih.gov |
| 47 | < 0.1 nih.gov |
Investigation of Other Relevant Receptor Interactions
The indole and phenylurea scaffolds are key components in compounds designed to interact with various biological receptors. Research into derivatives has revealed engagement with several receptors crucial to cellular signaling and pathology.
Notably, certain 1,3-diphenylurea (B7728601) derivatives incorporating an indol-3-yl group have been investigated for their activity against receptor tyrosine kinases like c-MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov These receptors are critical in angiogenesis, tumor progression, and metastasis. nih.gov An indol-3-yl appended diphenylurea compound, for instance, demonstrated significant inhibitory activity with IC50 values of 18 nM against c-MET and 24 nM against VEGFR-2. nih.gov
Furthermore, derivatives containing the 3-(1H-indol-3-yl) and phenylurea-like (ureidopropanamide) structures have been identified as selective agonists for the human formyl-peptide receptor 2 (FPR2). nih.gov FPRs are G protein-coupled receptors that play a significant role in modulating inflammatory reactions. nih.gov The development of selective agonists for these receptors is a therapeutic strategy for resolving pathological inflammation. nih.gov
Another important target for some phenylurea derivatives is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that is a key immunotherapeutic target in cancer treatment. nih.gov IDO1 is involved in tryptophan metabolism, and its activation can lead to local immunosuppression that promotes tumor progression. nih.gov
Interactions with Efflux Transporters and Implications for Cellular Accumulation (e.g., ABCG2 inhibition)
A significant mechanism by which cancer cells develop multidrug resistance (MDR) is through the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as Breast Cancer Resistance Protein, BCRP). nih.govresearchgate.net These transporters function as efflux pumps, reducing the intracellular concentration and efficacy of chemotherapeutic drugs. researchgate.netnih.gov
Several studies have highlighted that phenylurea indole derivatives can act as potent inhibitors of the ABCG2 transporter. nih.govbohrium.com By inhibiting this efflux pump, these compounds can reverse ABCG2-mediated MDR and increase the cellular accumulation and cytotoxicity of anticancer drugs like mitoxantrone. nih.govbohrium.com
The mechanism of inhibition involves the compounds acting as competitive substrates for the ABCG2 transporter. bohrium.com Research has shown that potent phenylurea indole inhibitors significantly stimulate the ATP hydrolysis activity of the ABCG2 transporter, which is characteristic of substrates. bohrium.com This competitive inhibition prevents the efflux of other anticancer drugs without altering the expression level or cellular localization of the ABCG2 protein itself. nih.govbohrium.com Molecular docking studies suggest that these derivatives bind with high affinity to the drug-binding site within the transporter. bohrium.com Interestingly, some of these derivatives show selectivity, inhibiting ABCG2 without affecting other transporters like ABCB1 (P-glycoprotein). nih.govbohrium.com
| Compound Class | Key Findings | Mechanism of Action | Reference |
|---|---|---|---|
| Phenylurea Indole Derivatives | Potent and selective inhibitors of ABCG2. | Increase intracellular accumulation of chemotherapeutics (e.g., mitoxantrone). | nih.govbohrium.com |
| Phenylurea Indole Derivatives with Extended π System | Showed enhanced inhibitory activities on ABCG2. | Act as competitive substrates, stimulating ABCG2 ATPase activity. | bohrium.com |
| Indeno[1,2-b]indole Derivatives | Most compounds showed ABCG2 inhibition with IC50 values below 0.5 µM. | Strongly stimulate ABCG2 ATPase activity; share the same binding site as the substrate estrone-3-sulfate. | researchgate.net |
Cellular Pathway Perturbations and Signal Transduction Modulation (e.g., induction of apoptosis, cell cycle arrest)
Indole-based compounds have been widely shown to exert anticancer effects by modulating critical cellular pathways, leading to cell cycle arrest and the induction of apoptosis (programmed cell death).
One mechanism involves the depletion of local tryptophan, which can induce T cell cycle arrest and apoptosis. nih.gov More directly, novel indole derivatives have been shown to induce cytotoxicity in cancer cells by triggering apoptosis, confirmed by chromatin condensation, DNA fragmentation, and the cleavage of procaspase-3 and PARP-1. nih.gov The signaling pathways implicated in these processes often include the downregulation of pro-survival factors like AKT and PI-3K, alongside the activation of pro-apoptotic Mitogen-Activated Protein Kinases (MAPK). nih.gov
In addition to apoptosis, these compounds can disrupt the normal progression of the cell cycle. Studies on various indole derivatives have demonstrated the ability to cause cell cycle arrest at different phases, such as the G1 or S phase, preventing cancer cell proliferation. nih.gov For example, the novel indole ethyl isothiocyanate analog NB7M was found to cause S-phase arrest in SMS-KCNR neuroblastoma cells and G1-phase arrest in SH-SY5Y cells. nih.gov Other compounds have been shown to induce cell cycle arrest at the G2/M phase. nih.govmdpi.com
| Compound/Derivative | Effect | Affected Cell Line | Mechanism/Pathway | Reference |
|---|---|---|---|---|
| NB7M (Indole Ethyl Isothiocyanate Analog) | Induction of apoptosis | Neuroblastoma cells (SMS-KCNR, SH-SY5Y) | Activation of MAPKs, downregulation of AKT and PI-3K | nih.gov |
| NB7M (Indole Ethyl Isothiocyanate Analog) | Cell cycle arrest | SMS-KCNR (S-phase), SH-SY5Y (G1-phase) | Not specified | nih.gov |
| Janerin (Sesquiterpene lactone) | Induction of apoptosis and G2/M cell cycle arrest | THP-1 (Human leukemic cells) | Involvement of MAPK pathway, decrease in CDK1/Cyclin-B complex | nih.govmdpi.com |
| Vernonia amygdalina Delile Ethyl Acetate (B1210297) Extract with Cisplatin | Induction of apoptosis and cell cycle arrest | PANC-1 (Pancreatic cancer cells) | Inhibition of PI3K and mTOR expression | jppres.com |
Molecular Basis of Specific Biological Activities
The specific biological activities of indole-phenylurea derivatives stem from their ability to interact with multiple molecular targets, leading to a cascade of cellular events. The molecular basis of their anticancer activity, for example, is often polypharmacological, involving the simultaneous modulation of several key pathways.
The inhibition of receptor tyrosine kinases like VEGFR-2 and c-MET directly interferes with signaling pathways that control angiogenesis and cell proliferation, which are essential for tumor growth. nih.gov The ureido group within the phenylurea structure often plays a crucial role as a hydrogen-bond donor/acceptor, facilitating binding to the hinge region of kinase domains. nih.gov
Concurrently, the ability of these compounds to inhibit efflux pumps like ABCG2 addresses the challenge of multidrug resistance. nih.govbohrium.com By acting as competitive inhibitors, they restore the sensitivity of resistant cancer cells to conventional chemotherapeutics, a crucial aspect of their utility in combination therapies. nih.govbohrium.com This interaction is based on high-affinity binding to the transporter's substrate-binding pocket, effectively blocking the exit of other drugs. bohrium.com
Finally, the induction of apoptosis and cell cycle arrest represents a direct cytotoxic effect on cancer cells. nih.gov This is achieved by modulating signaling networks that balance cell survival and death, such as the PI3K/AKT/mTOR and MAPK pathways. nih.govjppres.com By downregulating pro-survival signals and activating pro-apoptotic ones, these compounds push cancer cells toward programmed cell death, thereby inhibiting tumor growth. nih.gov The indole nucleus and the phenylurea linker are versatile scaffolds that allow for structural modifications to optimize these multitargeted activities.
Future Directions and Emerging Research Avenues for Indole Phenylurea Chemistry
Design and Synthesis of Multi-Targeting Ligands Incorporating the Indole-Phenylurea Motif
The "one-compound-one-target" paradigm in drug discovery has increasingly been challenged by the multifactorial nature of complex diseases like cancer. researchgate.net This has led to the rise of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. researchgate.netnih.gov The indole-phenylurea scaffold of 1-ethyl-3-(1H-indol-3-yl)-1-phenylurea is an ideal starting point for designing such MTDLs.
Future research could focus on creating hybrid molecules by covalently linking the core structure of this compound with other established pharmacophores. For instance, given that some indole (B1671886) derivatives are known to target protein kinases, a rational design strategy could involve integrating a kinase-inhibiting moiety. mdpi.com This could lead to a synergistic effect, particularly in oncology, where pathways are often interconnected.
Table 1: Hypothetical Design Strategy for a Multi-Targeting Ligand Based on this compound
| Component | Function | Potential Target(s) | Rationale |
| Indole-Phenylurea Core | Primary Scaffold | ABCG2, other ATP-binding cassette (ABC) transporters | Phenylurea indoles have shown activity as ABCG2 inhibitors, which can help overcome multidrug resistance in cancer. nih.govdntb.gov.ua |
| Linker | Spacer | N/A | A flexible or rigid linker (e.g., alkyl chain, triazole) to connect the two pharmacophores at an optimal distance and orientation. |
| Secondary Pharmacophore | Synergistic Action | VEGFR-2, EGFR, p38 MAP Kinase | Kinase inhibitors are a major class of anticancer drugs; targeting both a resistance mechanism (ABCG2) and a signaling pathway could be highly effective. mdpi.comfrontiersin.org |
This MTDL approach could yield compounds with enhanced potency and a reduced likelihood of developing drug resistance compared to single-target agents or combination therapies. researchgate.net
Application of Advanced Synthetic Technologies (e.g., flow chemistry, photoredox catalysis) for Indole-Phenylurea Compound Production
The synthesis of urea (B33335) derivatives, including this compound, traditionally relies on batch chemistry. nih.gov However, modern synthetic technologies offer significant advantages in terms of efficiency, safety, and scalability.
Flow Chemistry: Continuous-flow synthesis, where reagents are pumped through a network of tubes and reactors, presents a compelling alternative for producing indole-phenylurea compounds. acs.orgacs.org This technology allows for precise control over reaction parameters like temperature, pressure, and mixing, leading to higher yields and purity. vapourtec.com For the synthesis of ureas, flow chemistry can enable the safe handling of reactive intermediates like isocyanates and can be monitored in-line using techniques such as FT-IR spectroscopy. acs.orgacs.org
Photoredox Catalysis: Photoredox catalysis, which uses visible light to initiate chemical reactions, has emerged as a powerful tool for the functionalization of complex molecules, including indoles. capes.gov.bracs.org This methodology could be applied to create novel analogs of this compound by enabling previously challenging C-H functionalization reactions. nih.govatomfair.com For example, it could be used to introduce new substituents onto the indole ring or the phenyl group under mild conditions, expanding the chemical diversity of the compound library for biological screening. organic-chemistry.org
Table 2: Comparison of Synthetic Technologies for this compound Production
| Technology | Traditional Batch Synthesis | Flow Chemistry | Photoredox Catalysis |
| Principle | Reactions in a single vessel | Continuous reaction in a microreactor system | Light-mediated catalytic reactions |
| Potential Advantages | Well-established procedures | Enhanced safety, better process control, improved scalability, higher yields. acs.orgblogspot.com | Mild reaction conditions, novel bond formations, access to unique analogs. acs.orgnih.gov |
| Potential Application | Standard laboratory-scale synthesis | Large-scale, automated production; library synthesis. vapourtec.com | Late-stage functionalization; creation of novel derivatives. nih.gov |
Integration of Omics Technologies (e.g., proteomics, metabolomics) in Mechanistic Elucidation
Should this compound or its derivatives show significant biological activity, understanding its mechanism of action (MoA) would be crucial. Omics technologies provide a system-wide view of cellular responses to a small molecule, offering deep mechanistic insights beyond single-target validation. metwarebio.com
Proteomics: Chemical proteomics can be used to identify the direct protein targets of a compound within the entire proteome. biognosys.commdpi.com Techniques like affinity purification coupled with mass spectrometry (AP-MS) could identify the specific proteins that this compound binds to in a cellular lysate. nih.gov This unbiased approach is invaluable for discovering novel targets and understanding potential off-target effects that could lead to toxicity.
Metabolomics: Metabolomics, the study of small-molecule metabolites, can reveal how a compound alters cellular metabolism. nih.govcreative-proteomics.com By analyzing the metabolic fingerprint of cells before and after treatment with this compound, researchers could identify perturbed metabolic pathways. creative-proteomics.com This can clarify the drug's functional consequences and downstream effects, providing a holistic view of its MoA.
Table 3: Hypothetical Omics Workflow for Mechanistic Elucidation
| Step | Technology | Objective | Expected Outcome |
| 1. Target Identification | Chemical Proteomics (e.g., LiP-MS) | Identify direct binding partners of the compound. | A ranked list of on- and off-target proteins. biognosys.com |
| 2. Pathway Analysis | Global Proteomics & Metabolomics | Characterize changes in protein expression and metabolite levels upon treatment. | Identification of cellular pathways and processes affected by the compound. |
| 3. Target Validation | Structural Proteomics (e.g., HR-LiP) | Confirm binding to top candidates and map the binding site. | Validation of the primary target and insights into the binding mode. biognosys.com |
Development of Indole-Phenylurea Scaffolds as Chemical Probes for Biological Systems
A high-quality chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. rsc.orgaacrjournals.org With its potential biological activity, the this compound scaffold could be developed into a valuable chemical probe. nih.govnih.gov
The development process would involve iterative chemical optimization to enhance potency and selectivity for its intended target. aacrjournals.org Once a potent and selective analog is identified, it could be modified by incorporating a reporter tag, such as a fluorescent dye for imaging applications or a biotin (B1667282) tag for pull-down experiments. numberanalytics.com Such a probe would allow researchers to visualize the location of the target protein within cells, track its movement, and identify its interaction partners, thus illuminating its biological role. rsc.org
Table 4: Key Characteristics for Developing a Chemical Probe from the Indole-Phenylurea Scaffold
| Characteristic | Requirement | Rationale |
| Potency | High affinity for the target (typically nanomolar range). aacrjournals.org | Ensures that the probe can be used at low concentrations to minimize off-target effects. |
| Selectivity | Minimal interaction with other proteins, especially within the same family. aacrjournals.org | Guarantees that the observed biological effect is due to the modulation of the intended target. |
| Cellular Activity | Ability to engage the target in a cellular context. | The probe must be able to cross cell membranes and interact with its target in a living system. |
| Modifiability | A synthetic "handle" for attaching reporter tags without disrupting target binding. | Enables the probe to be used in various applications like fluorescence microscopy or proteomics. |
Computational-Guided Drug Discovery and Optimization Strategies for Novel Indole-Phenylurea Analogs
Computational methods are integral to modern drug discovery, accelerating the design and optimization of lead compounds. nih.gov These in silico techniques could be powerfully applied to the this compound scaffold to design novel analogs with improved therapeutic potential.
Structure-based drug design (SBDD) could be employed if the 3D structure of a biological target is known. nih.gov Molecular docking simulations could predict how different analogs of this compound bind to the target's active site, guiding the design of modifications to enhance binding affinity. nih.gov
Ligand-based approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, could be used to build predictive models that correlate chemical structures with biological activity. These models can then be used to screen virtual libraries of novel indole-phenylurea derivatives to prioritize the most promising candidates for synthesis and testing.
Table 5: Computational Tools for the Optimization of Indole-Phenylurea Analogs
| Computational Method | Application | Purpose |
| Molecular Docking | Structure-Based Drug Design | Predict binding poses and affinities of analogs to a known protein target. |
| Molecular Dynamics (MD) Simulation | Structure-Based Drug Design | Simulate the dynamic behavior of the ligand-protein complex to assess binding stability. |
| QSAR Modeling | Ligand-Based Drug Design | Develop statistical models to predict the activity of new analogs based on their physicochemical properties. |
| Pharmacophore Modeling | Ligand-Based Drug Design | Identify the essential 3D arrangement of chemical features required for biological activity. |
| ADMET Prediction | Drug-Likeness Profiling | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. |
By integrating these computational strategies, the research and development process for novel indole-phenylurea analogs can be made significantly more efficient and focused, increasing the probability of discovering compounds with desirable therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
